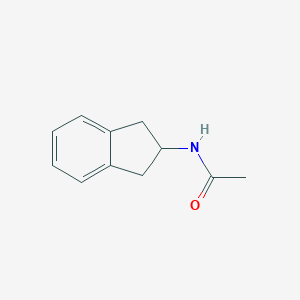

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Overview

Description

N-(2,3-Dihydro-1H-inden-2-yl)acetamide is a bicyclic acetamide derivative featuring a fused indene core. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for developing central nervous system (CNS)-targeting agents. The compound is synthesized via acetylation of 2,3-dihydro-1H-inden-2-amine hydrochloride using acetic anhydride and sodium acetate in acetic acid, yielding a 66% isolated product after recrystallization . Its structural simplicity allows for diverse functionalization, enabling the creation of sulfonyl chlorides, methylthio/methylsulfonyl derivatives, and other analogs with tailored biological properties .

Preparation Methods

Laboratory-Scale Synthesis

The most widely documented method for synthesizing N-(2,3-Dihydro-1H-inden-2-yl)acetamide involves the direct acetylation of indan-2-amine using acetic anhydride under reflux conditions. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide bond.

Reaction Conditions and Parameters

The reaction is typically conducted in a round-bottom flask equipped with a reflux condenser. Key parameters include:

| Parameter | Detail |

|---|---|

| Molar Ratio | 1:1.2 (indan-2-amine : acetic anhydride) |

| Temperature | Reflux (~140°C if using neat acetic anhydride) |

| Duration | 4–6 hours |

| Solvent | Often solvent-free; acetic anhydride acts as both reagent and solvent |

| Workup | Quenching with ice water, extraction with dichloromethane |

| Purification | Recrystallization from ethanol or column chromatography |

The absence of a solvent simplifies the reaction setup but requires careful temperature control to avoid side reactions such as over-acetylation or decomposition.

Industrial-Scale Production

Industrial synthesis prioritizes yield, purity, and cost efficiency. Scaling the laboratory method involves:

Key Industrial Modifications

-

Continuous Flow Reactors : Replace batch reactors to enhance heat transfer and reduce reaction time.

-

Catalytic Optimization : Acid catalysts (e.g., sulfuric acid) may accelerate the reaction at lower temperatures.

-

In-line Monitoring : Techniques like FTIR or HPLC ensure real-time quality control during production.

Comparative Analysis: Laboratory vs. Industrial Methods

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 1–100 g | 1–100 kg |

| Reactor Type | Batch glassware | Continuous flow stainless steel |

| Reaction Time | 4–6 hours | 1–2 hours |

| Yield | 70–85% | 85–92% |

| Purity | ≥95% (after purification) | ≥98% (via crystallization) |

Industrial processes often employ fractional distillation to recover excess acetic anhydride, reducing waste and costs.

Alternative Synthetic Routes

While the acetic anhydride method dominates, alternative approaches have been explored for specialized applications:

Acetyl Chloride Mediated Acetylation

Using acetyl chloride instead of acetic anhydride introduces greater reactivity, enabling shorter reaction times (~2 hours). However, this method requires a base (e.g., pyridine) to neutralize HCl byproducts, complicating purification .

Enzymatic Acetylation

Recent studies propose lipase-catalyzed acetylation in non-aqueous media. For example, Candida antarctica lipase B achieves 65% conversion at 40°C over 24 hours. While environmentally friendly, this method remains impractical for large-scale production due to enzyme costs .

Mechanistic Insights

The acetylation mechanism involves three stages:

-

Nucleophilic Attack : The lone pair on indan-2-amine’s nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.

-

Tetrahedral Intermediate Formation : A transient tetrahedral intermediate forms, stabilized by resonance.

-

Proton Transfer and Elimination : Deprotonation and elimination of acetate yield the final acetamide.

Rate-Limiting Step : The nucleophilic attack (Step 1) is influenced by the amine’s basicity and steric hindrance from the indane ring.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

Spectroscopic Methods

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.95 (s, 3H, CH₃CO),

-

δ 3.10–3.30 (m, 4H, CH₂ of indane),

-

δ 5.20 (m, 1H, NH).

-

-

IR (KBr) :

-

3280 cm⁻¹ (N-H stretch),

-

1650 cm⁻¹ (C=O stretch).

-

Chromatographic Purity Assessment

HPLC (C18 column, 70:30 acetonitrile/water) typically shows a single peak with retention time ~6.2 minutes, confirming ≥95% purity.

Challenges and Optimization Strategies

Common Issues

-

Over-Acylation : Excess acetic anhydride may lead to diacetylation. Mitigated by stoichiometric control.

-

Byproduct Formation : Hydrolysis of acetic anhydride to acetic acid can lower yields. Additives like molecular sieves absorb moisture .

Yield Optimization

| Factor | Effect on Yield | Optimization Strategy |

|---|---|---|

| Temperature | Higher temps accelerate rates | Maintain reflux without boiling over |

| Molar Ratio | Excess acetic anhydride | 1:1.2 ratio balances reactivity |

| Purification | Losses during crystallization | Use mixed solvents (e.g., ethanol/water) |

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,3-Dihydro-1H-inden-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(2,3-Dihydro-1H-inden-2-yl)acetamide and its analogs are influenced by substituents on the indene core, stereochemistry, and additional functional groups. Below is a detailed comparison with key structurally related compounds:

Structural and Functional Modifications

Pharmacokinetic and Efficacy Comparisons

- CNS Activity : The dihydrodioxin-pyrrolidine analog (CCG-203586) demonstrated significant reduction of GM2/GA2 gangliosides in murine brain tissues, outperforming eliglustat, which lacks CNS penetration . However, its short half-life (~2–4 hours) limits therapeutic utility, necessitating prolonged-release formulations .

- Metabolic Stability : Trifluoroacetamide derivatives (e.g., indacaterol intermediate) exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them suitable for inhaled therapeutics .

- Solubility: Methylsulfonyl-substituted analogs show improved aqueous solubility compared to the parent compound, facilitating formulation for intravenous administration .

Biological Activity

N-(2,3-Dihydro-1H-inden-2-yl)acetamide is an organic compound with a bicyclic structure that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a nitrogen atom in the amide group, which contributes to its reactivity and potential biological activity. Its unique bicyclic structure allows for various interactions with biological macromolecules, influencing its pharmacological properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Reacting 2,3-dihydroindene derivatives with acetamides.

- Cyclization Techniques : Utilizing cyclization reactions to form the bicyclic structure.

- Substitution Reactions : Modifying existing compounds to introduce the acetamide functionality.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial and fungal pathogens. Studies have shown that it can effectively inhibit the growth of certain strains. The Minimum Inhibitory Concentration (MIC) values highlight its potential as a new class of antimicrobials.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Candida albicans | 31.25 |

Anticancer Activity

The compound has shown promising anticancer effects in preclinical studies. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The following table summarizes the growth inhibition percentages observed in different cancer types:

| Cancer Type | Growth Inhibition (%) |

|---|---|

| Leukemia | 61.47 |

| Non-small Cell Lung Cancer | 79.31 |

| Breast Cancer | 62.82 |

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The hydroxyl and acetamide groups can form hydrogen bonds with biological macromolecules, modulating their activity. This interaction may influence various biochemical pathways, including enzyme inhibition and receptor binding.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against clinical isolates of MRSA and E. coli, revealing significant bactericidal effects compared to standard antibiotics.

- Anticancer Potential : In vitro experiments demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2,3-Dihydro-1H-inden-2-yl)acetamide with high purity?

The synthesis typically involves acylation of 2-aminoindane using acetic anhydride or acetyl chloride under mild conditions. For derivatives like N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide, oxidation of the methylthio intermediate with m-chloroperbenzoic acid (mCPBA) in chloroform at room temperature achieves high yields (75%) after purification via aqueous washes and recrystallization from chloroform-Et₂O mixtures . Key parameters include stoichiometric control of mCPBA, reaction time (2 hours), and solvent selection to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirms the acetamide moiety (δ ~2.0 ppm for CH₃, δ ~170 ppm for carbonyl) and indane ring protons (δ 2.5–3.5 ppm for diastereotopic CH₂ groups) .

- IR Spectroscopy : Identifies N–H stretching (~3300 cm⁻¹) and C=O absorption (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for derivatives like sulfonylated analogs .

Q. How is the purity of this compound validated in research settings?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard, using acetonitrile-water gradients to resolve impurities. Related substance tests (e.g., ≤0.1% impurities) follow pharmacopeial guidelines, with sample preparation involving dilution in acetonitrile/water mixtures .

Advanced Research Questions

Q. How can researchers address challenges in the structural elucidation of this compound derivatives using X-ray crystallography?

For complex derivatives, SHELXL is preferred for refining structures against high-resolution data. Challenges like twinning or disordered solvent can be mitigated by collecting data at low temperatures (100 K) and using Olex2 for real-space refinement. Hydrogen-bonding patterns, analyzed via graph-set notation (e.g., Etter’s rules), reveal supramolecular interactions influencing crystal packing . For example, the indane ring’s planarity and acetamide orientation are critical for resolving torsional ambiguities .

Q. How does the introduction of sulfonyl groups at the 5-position of the indane ring affect biological activity?

Sulfonylation enhances polarity and hydrogen-bonding capacity, improving target engagement. In antimalarial studies, N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide derivatives showed 10-fold higher potency against Plasmodium falciparum dihydroorotate dehydrogenase (IC₅₀ = 0.8 µM) compared to non-sulfonylated analogs. Activity correlates with electron-withdrawing effects stabilizing enzyme-inhibitor interactions .

Q. What computational models predict the pharmacokinetic behavior of this compound analogs?

Mechanistic PK/PD models, such as compartmental analyses with time-dependent clearance, are used. For CHF3381 (a related NMDA antagonist), a two-compartment model with first-order absorption (kₐ = 1.85 h⁻¹) and nonlinear clearance (CL decreasing from 41.2 to 27.4 L/h) accurately predicted metabolite exposure. Indirect response models link plasma concentrations to MAO-A inhibition (EC₅₀ = 1670 µg/L) and heart rate effects .

Q. What strategies enhance blood-brain barrier (BBB) penetration for neuroactive derivatives?

- Lipophilicity Optimization : Derivatives with logP values ~2.5 (e.g., CHF3381) balance passive diffusion and efflux transporter evasion.

- Molecular Weight Control : Keeping MW <450 Da improves BBB permeability.

- Hydrogen-Bond Donor Limitation : Reducing HBD count (e.g., replacing –NH₂ with –NHAc) minimizes P-glycoprotein recognition .

Q. Methodological Considerations

- Crystallization Solvents : Chloroform-Et₂O mixtures yield high-purity crystals for X-ray studies .

- In Silico Screening : Molecular docking (AutoDock Vina) identifies potential binding modes to targets like MAO-A .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the acetamide group .

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBOEYUWFJGVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498854 | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13935-80-3 | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13935-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.